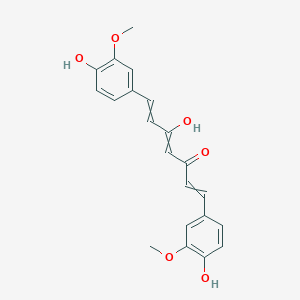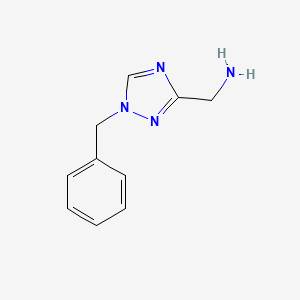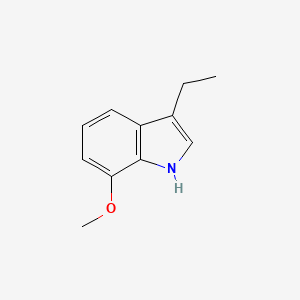
2-Iodo-5-(methoxymethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(methoxymethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features an iodine atom and a methoxymethyl group attached to the imidazole ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(methoxymethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium iodide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated imidazole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products include 2-formyl-5-(methoxymethyl)-1H-imidazole and 2-carboxy-5-(methoxymethyl)-1H-imidazole.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-5-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-5-methoxyphenol
- 2-Iodo-5-methylimidazole
- 2-Iodo-5-methylaniline
Uniqueness
2-Iodo-5-(methoxymethyl)-1H-imidazole is unique due to the presence of both an iodine atom and a methoxymethyl group on the imidazole ring
Propriétés
Formule moléculaire |
C5H7IN2O |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
2-iodo-5-(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7IN2O/c1-9-3-4-2-7-5(6)8-4/h2H,3H2,1H3,(H,7,8) |
Clé InChI |
UVCBUXFIJRZZGZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CN=C(N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)

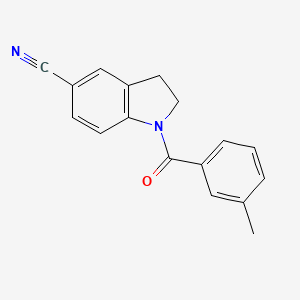
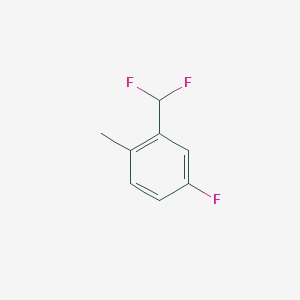
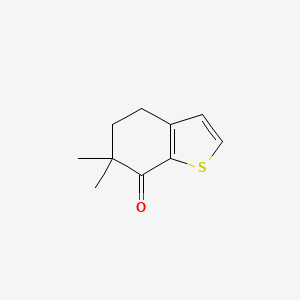
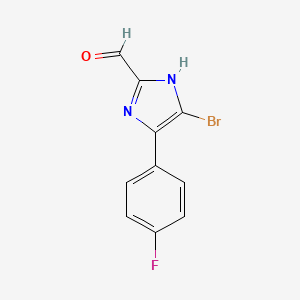
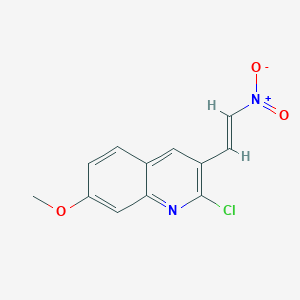

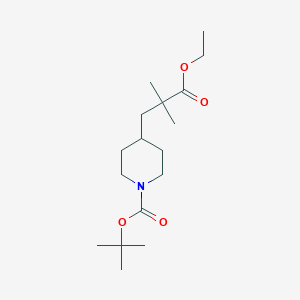
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
